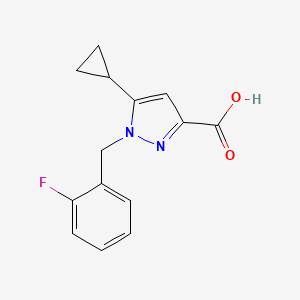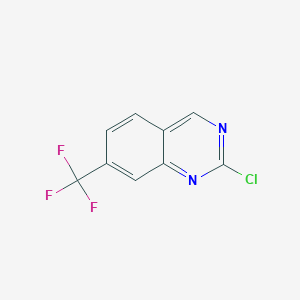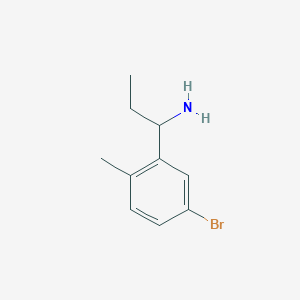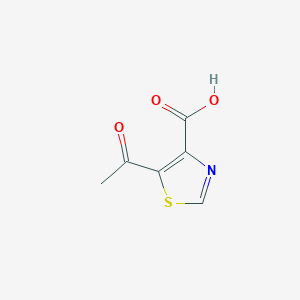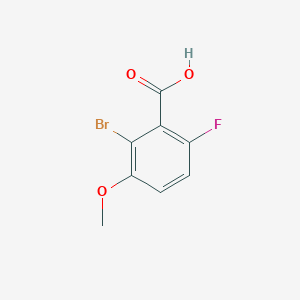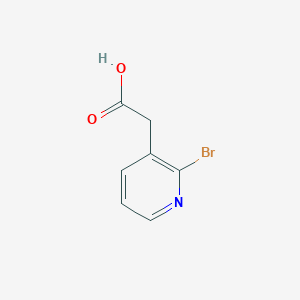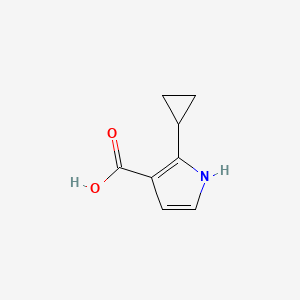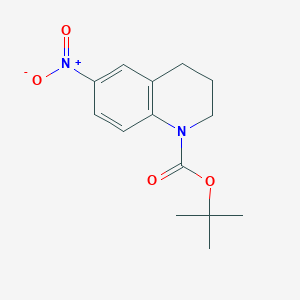
4-Bromo-6-chloroisoquinolin-1(2H)-one
Vue d'ensemble
Description
4-Bromo-6-chloroisoquinolin-1(2H)-one (BCIQ) is a synthetic organic compound of the isoquinoline family. It is a versatile reagent used in many laboratory experiments and has a wide range of applications in the fields of pharmaceuticals, biochemistry, and materials science. In recent years, BCIQ has become increasingly popular due to its relatively low cost, high reactivity, and its ability to be used in a variety of synthetic pathways.
Applications De Recherche Scientifique
Synthesis Methodologies
- Knorr Synthesis : The compound's synthesis involves a condensation between β-keto esters and 4-bromoaniline and the cyclization into 6-bromoquinolin-2(1H)-one, demonstrating a modified Knorr reaction. This study rectifies claims in this chemistry, leading to a three-step preparation of 6-bromo-2-chloro-4-methylquinoline in 48% overall yield from 4-bromoaniline (Wlodarczyk et al., 2011).
Chemical Properties and Interactions
- Crystal Structure and Molecular Interactions : A study detailed the crystal structure and molecular interactions analysis of a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, providing insights into its triclinic crystalline form and various hydrogen and π-stacking interactions (Ouerghi et al., 2021).
Chemical Reactions and Mechanisms
- Reactions with Amide Ion in Ammonia : 4-Bromoisoquinoline reacts preferentially with thiolate ion to give 4-(methylthio)isoquinoline in high yield. The study discusses the role of amide ion and σ complex formation in reactions of 4-halogenated isoquinolines in ammonia (Zoltewicz & Oestreich, 1991).
Synthesis of Derivatives
- Cascade One-Pot Synthesis Method : A cross-coupling strategy involving palladium-catalyzed ortho-C-H bond activation was developed for synthesizing isoquinolin-1(2H)-ones. This method accommodates a wide range of α-bromo ketones with different substituents, yielding various isoquinolin-1(2H)-one derivatives (Xie et al., 2018).
Biological Applications
- Antiangiogenic Effects : Compounds like 2-aryl-3-bromoquinolin-4(1H)-ones were evaluated for antiangiogenic effects, showing that they reduce endothelial cell numbers and inhibit neovessel growth in angiogenesis assays. They also demonstrated low levels of proangiogenic factors in treated cultures (Mabeta et al., 2009).
Propriétés
IUPAC Name |
4-bromo-6-chloro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-8-4-12-9(13)6-2-1-5(11)3-7(6)8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAIIHFJARBPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



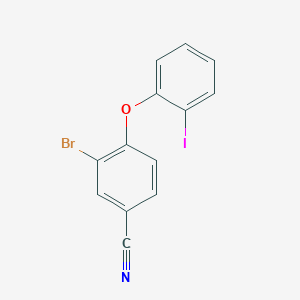
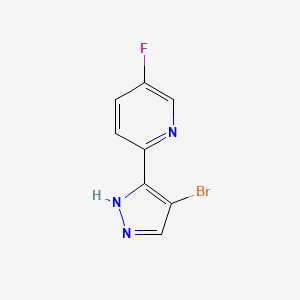
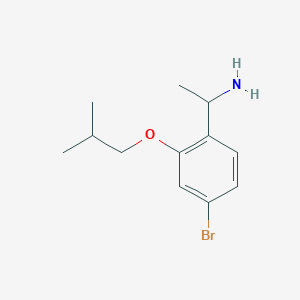
![[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol](/img/structure/B1381950.png)
![1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B1381952.png)
